3-(phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide
Description
3-(Phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide (CAS 6408-77-1) is a synthetic organic compound with the molecular formula C₂₀H₂₄N₂O₃S₂ and a molecular weight of 404.6 g/mol. Its structure features a propanamide backbone substituted with a phenylsulfanyl group at the 3-position and a 4-(piperidin-1-ylsulfonyl)phenyl group at the N-terminal (Fig. 1) .
Properties
IUPAC Name |
3-phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c23-20(13-16-26-18-7-3-1-4-8-18)21-17-9-11-19(12-10-17)27(24,25)22-14-5-2-6-15-22/h1,3-4,7-12H,2,5-6,13-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAYVZGHLVKNNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367683 | |
| Record name | STK392995 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6408-77-1 | |
| Record name | STK392995 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the phenylsulfanyl intermediate: This involves the reaction of a phenylsulfanyl halide with a suitable nucleophile under controlled conditions.
Introduction of the piperidin-1-ylsulfonyl group: This step involves the sulfonylation of a piperidine derivative, often using sulfonyl chlorides in the presence of a base.
Coupling of intermediates: The final step involves the coupling of the phenylsulfanyl intermediate with the piperidin-1-ylsulfonyl intermediate under appropriate conditions to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
3-(phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The piperidin-1-ylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Propanamide Derivatives
Sulfonamide and Piperidine Derivatives
- SC211 (CHEMBL329228) : This piperazine benzamide derivative shares a sulfonamide group but replaces the phenylsulfanyl moiety with a 4-chlorophenyl group. It demonstrates high selectivity for dopamine D4 receptors (D4R), highlighting how piperazine/piperidine rings modulate receptor subtype specificity .
- Compound 7d : Incorporates an oxadiazole ring and chlorophenylsulfonyl group, enhancing rigidity and electron-withdrawing properties. This structural modification correlates with anticancer activity (IC₅₀ = 8.6 µM against S. aureus biofilms) but reduces CNS penetration due to increased polarity .
Trifluoromethyl and Halogen-Substituted Analogs
- Compound 8 () : The trifluoromethyl group at the 4-position of the phenyl ring increases metabolic stability and lipophilicity, contributing to potent D2R antagonism (IC₅₀ = 36 nM). This contrasts with the target compound’s piperidinylsulfonyl group, which may enhance solubility but reduce affinity .
- 3-Chloro-N-[3-chloro-4-[(4-chlorophenyl)sulfamoyl]phenyl]propanamide (CAS 749902-82-7): Triply chlorinated structure improves halogen bonding but may elevate toxicity risks.
Biological Activity
3-(Phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a piperidine ring, a sulfonamide moiety, and a phenylsulfanyl group, which are critical for its biological interactions.
The biological activity of this compound has been attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play a role in cancer cell proliferation and survival. For instance, it may inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, particularly in the G2/M phase, leading to apoptosis. This is crucial for its potential as an anticancer agent.
- Antioxidant Activity : The presence of the phenylsulfanyl group contributes to its antioxidant properties, helping to mitigate oxidative stress within cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Significant against MCF-7 cells | |
| Enzyme Inhibition | Inhibits MMPs | |
| Antioxidant | Reduces oxidative stress | |
| Cell Cycle Arrest | Induces G2/M phase arrest |
Case Studies
Several studies have evaluated the biological effects of this compound:
- Cytotoxicity Against Cancer Cells : A study conducted on MCF-7 breast cancer cells demonstrated that the compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like Tamoxifen. The mechanism was linked to apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent .
- Inhibition of Metastatic Behavior : Research indicated that this compound effectively inhibited the migration and invasion of cancer cells in vitro by downregulating MMP expression. This suggests a dual role in both preventing tumor growth and metastasis .
- Antioxidant Properties : In a separate study, the compound was evaluated for its ability to scavenge free radicals. Results showed that it significantly reduced reactive oxygen species (ROS) levels in treated cells, indicating its potential use in conditions associated with oxidative stress .
Q & A
Basic: What are the key structural features of 3-(phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide, and how do they influence its reactivity and bioactivity?
The compound features:
- Phenylsulfanyl group : Introduces lipophilicity and potential redox activity (e.g., oxidation to sulfoxide/sulfone).
- Propanamide backbone : Facilitates hydrogen bonding and metabolic stability.
- Piperidin-1-ylsulfonyl group : Enhances solubility via polar sulfonyl moieties and may modulate target binding (e.g., enzyme inhibition or receptor interactions).
Structural analogs, such as 3-chloro-N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide, highlight the importance of sulfonyl-piperidine groups in enhancing target specificity .
Basic: What synthetic strategies are recommended for preparing this compound?
A stepwise approach is typical:
Sulfonylation : Introduce the piperidin-1-ylsulfonyl group to 4-aminophenol derivatives using sulfonyl chlorides under anhydrous conditions .
Amidation : React the sulfonylated aniline with 3-(phenylsulfanyl)propanoic acid using coupling agents like HBTU or DCC in DMF .
Purification : Employ column chromatography (e.g., silica gel with gradient elution) or recrystallization to isolate the product .
Key parameters include temperature control (0–5°C during sulfonylation) and solvent selection (e.g., dichloromethane for amidation) to minimize side reactions .
Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency during amidation .
- In-line analytics : Monitor reaction progress via TLC or HPLC-MS to identify intermediates and adjust stoichiometry .
- Workup : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted sulfonyl chlorides or amines .
For scale-up, continuous flow synthesis may improve reproducibility and reduce reaction times .
Advanced: What in vitro assays are suitable for identifying biological targets of this compound?
- Enzyme inhibition assays : Test against kinases, proteases, or sulfotransferases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .
- Receptor binding studies : Radioligand displacement assays (e.g., [³H]-labeled antagonists for GPCRs) .
- Cell viability assays : Screen for anticancer or antimicrobial activity using MTT or resazurin-based protocols .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics to immobilized targets (e.g., immobilized enzymes on CM5 chips) .
Contradictory activity across assays may arise from off-target effects, requiring orthogonal validation (e.g., CRISPR knockdown of suspected targets) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm regiochemistry of sulfonyl and phenylsulfanyl groups (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Verify molecular weight (e.g., [M+H]+ expected for C₂₀H₂₃N₂O₃S₂: 427.11) .
- FT-IR : Identify amide C=O stretching (~1650 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) .
For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding poses against crystal structures of sulfotransferases or ion channels .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS with CHARMM36 force field) .
- QSAR modeling : Corrogate substituent effects (e.g., piperidine vs. pyrrolidine sulfonamides) on activity using MOE or Schrödinger .
These methods help prioritize targets for experimental validation, reducing resource expenditure .
Basic: What metabolic pathways are likely for this compound based on its functional groups?
- Oxidation : Phenylsulfanyl → sulfoxide/sulfone via CYP450 enzymes (e.g., CYP3A4) .
- Amide hydrolysis : Cleavage by esterases or proteases to yield 3-(phenylsulfanyl)propanoic acid and 4-(piperidin-1-ylsulfonyl)aniline .
- Phase II metabolism : Glucuronidation or sulfation of the aniline moiety .
Stability studies in liver microsomes (human/rat) can quantify metabolic rates .
Advanced: How should researchers resolve contradictory activity data across assay systems?
- Counter-screening : Test against unrelated targets (e.g., COX-2 for anti-inflammatory artifacts) .
- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
- Dose-response curves : Validate EC₅₀/IC₅₀ consistency across replicates and assay formats (e.g., fluorescence vs. luminescence) .
Contradictions may stem from assay-specific interference (e.g., compound fluorescence in FLIPR assays), requiring method optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
